Norethynodrel

Description

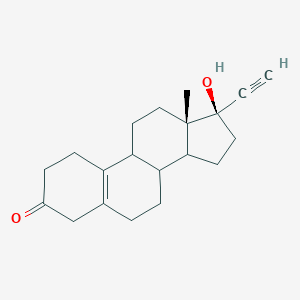

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,16-18,22H,4-12H2,2H3/t16-,17-,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTXHFFSOAJUMG-SLHNCBLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCC(=O)C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021069 | |

| Record name | Norethynodrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very slightly soluble in water; freely soluble in chloroform; soluble in acetone; sparingly soluble in ethanol., VERY SLIGHTLY SOL IN SOLVENT HEXANE, In double-distilled water, 0.65 mg/L | |

| Record name | NORETHYNODREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from aqueous methanol, White, crystalline | |

CAS No. |

68-23-5 | |

| Record name | Norethynodrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norethynodrel [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norethynodrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norethynodrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Noretynodrel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORETHYNODREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88181ACA0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NORETHYNODREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

170 °C | |

| Record name | NORETHYNODREL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2951 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Norethynodrel's Mechanism of Action on Progesterone Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethynodrel, a synthetic progestin of the 19-nortestosterone family, was a pioneering component of the first oral contraceptives. Its primary mechanism of action involves interaction with the progesterone receptor (PR), functioning as an agonist to elicit progestational effects. This technical guide provides a detailed examination of this compound's interaction with the progesterone receptor, including its binding affinity, functional activity, and the resultant signaling pathways. The document outlines detailed experimental protocols for assessing these interactions and presents quantitative data in a comparative format. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular pharmacology.

Introduction

This compound is a synthetic progestogen that historically played a crucial role in the development of hormonal contraception.[1] As a progestin, its biological effects are primarily mediated through its agonistic activity on the progesterone receptor (PR).[1] Understanding the nuances of this interaction is critical for researchers in reproductive biology and drug development. This compound is considered a relatively weak progestogen and is recognized as a prodrug, with its metabolites contributing significantly to its overall activity.[1] This guide delves into the core aspects of this compound's mechanism of action on progesterone receptors.

Progesterone Receptor Binding and Functional Activity

This compound's interaction with the progesterone receptor is characterized by a weaker binding affinity compared to other progestins like norethisterone, to which it is structurally related.[1] Its progestogenic activity is considered to be about one-tenth of that of norethisterone.[1]

Quantitative Data for Progesterone Receptor Binding and Activity

The following tables summarize the available quantitative data for this compound and comparative progestins.

| Compound | Receptor Subtype | Relative Binding Affinity (%) | Reference Compound | Source |

| This compound | PR-A | 6 - 19 | Norethisterone | [1] |

| This compound | PR-B | 94 | Norethisterone | [1] |

| Progesterone | PR (rabbit uterine) | 100 | Progesterone | [2] |

| Norgestimate | PR (rabbit uterine) | ~100 | Progesterone | [2] |

| Levonorgestrel | PR (rabbit uterine) | ~500 | Progesterone | [2] |

| Gestodene | PR (rabbit uterine) | ~900 | Progesterone | [2] |

| Compound | Assay | EC50 / IC50 | Cell Line | Source |

| Progesterone | Proliferation (low dose) | 0.1-0.3 nM (effective concentration) | T47D | [3][4] |

| Progesterone | Proliferation Inhibition (high dose) | ≥10 nM (effective concentration) | T47D | [3][4] |

| R5020 | PRE-Luciferase Reporter Assay | ~0.1 nM (EC50) | T47D | [5] |

| Progesterone | PR Binding (rhPR-B) | 1.2 nM (IC50) | Recombinant Human PR-B | [1] |

| 17-OHPC | PR Binding (rhPR-B) | 4.6 nM (IC50) | Recombinant Human PR-B | [1] |

Metabolism of this compound

This compound is extensively metabolized in the liver and intestines, and its metabolites are crucial to its biological activity. The primary metabolic pathways involve hydroxylation and isomerization.[1][6]

The major metabolites are:

A minor metabolic pathway leads to the formation of:

While this compound itself has a very weak affinity for the progesterone receptor, its conversion to the more potent progestin, norethisterone, is thought to contribute to its overall progestational effects.[1] The 3-hydroxy metabolites may also possess biological activity.

Progesterone Receptor Signaling Pathways

As a progesterone receptor agonist, this compound initiates a cascade of molecular events that constitute the progestogenic response. This occurs through both genomic and non-genomic signaling pathways.

Genomic Signaling

The classical genomic pathway involves the binding of this compound or its active metabolites to the progesterone receptor in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

Non-Genomic Signaling

Progestins can also elicit rapid cellular responses that are independent of gene transcription. These non-genomic actions are often initiated at the cell membrane, where a subpopulation of progesterone receptors may reside.[8][9][10] Activation of these membrane-associated receptors can lead to the rapid activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.[11] While specific studies on the non-genomic signaling of this compound are limited, it is plausible that it shares these mechanisms with other progestins.

Experimental Protocols

The following sections detail standardized protocols for assessing the interaction of this compound with the progesterone receptor.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Cytosol from PR-expressing cells (e.g., T47D human breast cancer cells) or tissues, or recombinant human PR.

-

Radioligand: ³H-labeled synthetic progestin (e.g., ³H-R5020 or ³H-Org 2058).

-

Test Compound: this compound.

-

Reference Compound: Unlabeled progesterone or another progestin.

-

Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT, pH 7.4).

-

Separation Medium: Dextran-coated charcoal suspension.

-

Scintillation Cocktail.

-

96-well plates, filters, and a scintillation counter.

Procedure:

-

Receptor Preparation: Prepare cytosol containing progesterone receptors from the chosen source through homogenization and ultracentrifugation.[12]

-

Incubation: In a 96-well plate, incubate a fixed concentration of the progesterone receptor preparation with a fixed concentration of the radioligand (e.g., 1-5 nM ³H-R5020) and varying concentrations of this compound or the reference compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled progestin).

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a defined period (e.g., 18-24 hours) at 4°C.

-

Separation of Bound and Free Ligand: Add dextran-coated charcoal suspension to each well to adsorb the unbound radioligand. Incubate for a short period (e.g., 10-15 minutes) at 4°C.

-

Centrifugation: Centrifuge the plate to pellet the charcoal.

-

Quantification: Transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (this compound). Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13][14]

Progesterone Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of this compound binding to the progesterone receptor, specifically its ability to induce gene transcription.

Materials:

-

Cell Line: A human cell line that expresses the progesterone receptor (e.g., T47D or MCF-7) or a cell line co-transfected with a PR expression vector.[5][15]

-

Reporter Plasmid: A plasmid containing a luciferase reporter gene under the control of a promoter with one or more Progesterone Response Elements (PREs).

-

Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, for normalization of transfection efficiency.

-

Transfection Reagent.

-

Cell Culture Medium and Reagents.

-

Test Compound: this compound.

-

Reference Agonist: Progesterone or a synthetic progestin like R5020.

-

Lysis Buffer.

-

Luciferase Assay Substrate.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells in appropriate medium. Co-transfect the cells with the PRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

Hormone Treatment: After transfection (e.g., 24 hours), treat the cells with various concentrations of this compound, a reference agonist, or vehicle control.

-

Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer to release the cellular contents, including the reporter enzymes.

-

Luciferase Assay: Measure the activity of both firefly and Renilla luciferases in the cell lysates using a luminometer and appropriate substrates.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log concentration of this compound. Determine the EC50 value (the concentration that produces 50% of the maximal response).[5][15]

Downstream Target Genes

The activation of the progesterone receptor by this compound leads to the regulation of a suite of target genes that mediate its physiological effects. While studies specifically mapping the transcriptome regulated by this compound are limited, research on other progestins in PR-positive breast cancer cell lines like T47D provides insights into potential target genes. These include genes involved in cell cycle regulation, signaling, and metabolism. For example, progestins have been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF) in T47-D cells.[16] In T47D cells, low concentrations of progestins can drive proliferation by upregulating CCND1 (cyclin D1) and SGK1, while higher concentrations are inhibitory.[3][4]

Conclusion

This compound functions as a progesterone receptor agonist, though with a relatively weak intrinsic activity. Its mechanism of action is significantly influenced by its metabolism to more potent progestins, including norethisterone. The interaction of this compound and its metabolites with the progesterone receptor initiates both genomic and likely non-genomic signaling cascades, leading to the regulation of target gene expression and subsequent physiological responses. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these interactions, which is essential for the continued understanding of progestin pharmacology and the development of new hormonal therapies. Further research is warranted to fully elucidate the specific downstream targets of this compound and the nuances of its non-genomic signaling pathways.

References

- 1. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genes targeted by the estrogen and progesterone receptors in the human endometrial cell lines HEC1A and RL95-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. A molecular toolbox to study progesterone receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progesterone receptor - Wikipedia [en.wikipedia.org]

- 8. Non-genomic progesterone signalling and its non-canonical receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Non-genomic mechanisms of progesterone action in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progesterone induces progesterone receptor gene (PGR) expression via rapid activation of protein kinase pathways required for cooperative estrogen receptor alpha (ER) and progesterone receptor (PR) genomic action at ER/PR target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. This compound | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Norethynodrel

For Researchers, Scientists, and Drug Development Professionals

Norethynodrel, a foundational synthetic progestin, played a pivotal role in the development of hormonal contraceptives. This technical guide provides a comprehensive overview of its synthesis pathway, detailing the critical chemical transformations involved, and presents a systematic summary of its chemical and physical properties.

Chemical and Physical Properties of this compound

This compound is a white to off-white, odorless, crystalline solid that is stable in air. Its solubility profile indicates that it is very slightly soluble in water, sparingly soluble in ethanol, and freely soluble in chloroform. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₆O₂ | [1] |

| Molar Mass | 298.42 g/mol | [1] |

| Melting Point | 169-170 °C | [1] |

| Specific Optical Rotation (α)D | +108° (c=1, chloroform) | |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [1] |

| pKa | 13.10 ± 0.40 (Predicted) | [1] |

| Storage Condition | Refrigerator | [1] |

Synthesis Pathway of this compound

The total synthesis of this compound is a multi-step process that historically starts from a readily available steroid precursor, estrone methyl ether. The key transformations involve the reduction of the aromatic A-ring to create the characteristic 19-nor steroid core, followed by the introduction of the ethynyl group at the C17 position.

The synthesis commences with the Birch reduction of estrone methyl ether. This dissolving metal reduction, typically using lithium or sodium in liquid ammonia with an alcohol as a proton source, selectively reduces the aromatic A-ring to a non-conjugated diene. This step is crucial for the removal of the C19 methyl group, a defining feature of 19-norsteroids.

The resulting enol ether intermediate is then subjected to mild acid hydrolysis . This step converts the enol ether to a ketone at the C3 position and facilitates the isomerization of the double bond to the C5(10) position, yielding 19-nor-androst-5(10)-ene-3,17-dione.

The subsequent step is the selective ethynylation of the ketone at the C17 position. This is achieved by reacting the diketone with an acetylide, such as potassium t-amylate and acetylene. The ketone at the C3 position is less reactive and remains largely unaffected under controlled conditions.

Finally, a second mild acid hydrolysis is performed to ensure the complete conversion of any remaining enol ether at the C3 position to the ketone, yielding the final product, this compound.

Caption: Synthesis pathway of this compound from Estrone Methyl Ether.

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Birch Reduction of Estrone Methyl Ether

-

Materials: Estrone methyl ether, liquid ammonia, lithium metal, absolute ethanol, diethyl ether.

-

Procedure:

-

A reaction vessel equipped with a dry ice condenser and a mechanical stirrer is charged with liquid ammonia.

-

Estrone methyl ether, dissolved in a mixture of diethyl ether and absolute ethanol, is added to the liquid ammonia.

-

Small pieces of lithium metal are added portion-wise to the stirred solution, maintaining a blue color for the duration of the reaction.

-

After the reaction is complete (typically monitored by TLC), the excess lithium is quenched by the careful addition of a proton source like ammonium chloride.

-

The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude enol ether intermediate.

-

Step 2: Mild Acid Hydrolysis to form 19-nor-androst-5(10)-ene-3,17-dione

-

Materials: Crude enol ether intermediate from Step 1, methanol, oxalic acid or dilute hydrochloric acid.

-

Procedure:

-

The crude enol ether intermediate is dissolved in methanol.

-

A catalytic amount of a weak acid, such as oxalic acid or dilute hydrochloric acid, is added to the solution.

-

The mixture is stirred at room temperature and the progress of the hydrolysis and isomerization is monitored by TLC.

-

Upon completion, the reaction is neutralized with a mild base (e.g., sodium bicarbonate solution).

-

The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed, dried, and concentrated to give the crude diketone intermediate, which can be purified by crystallization or chromatography.

-

Step 3: Ethynylation of 19-nor-androst-5(10)-ene-3,17-dione

-

Materials: 19-nor-androst-5(10)-ene-3,17-dione, anhydrous toluene, potassium t-amylate, acetylene gas.

-

Procedure:

-

A solution of 19-nor-androst-5(10)-ene-3,17-dione in anhydrous toluene is prepared in a reaction vessel under an inert atmosphere.

-

The solution is cooled (e.g., to 0°C) and saturated with dry acetylene gas.

-

A solution of potassium t-amylate in a suitable solvent is added dropwise while maintaining a continuous stream of acetylene.

-

The reaction is stirred at low temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of an aqueous ammonium chloride solution.

-

The organic layer is separated, washed with water and brine, dried, and concentrated. The crude product is then purified.

-

Step 4: Final Mild Acid Hydrolysis (Workup)

-

Materials: Crude product from Step 3, methanol, glacial acetic acid.

-

Procedure:

-

The crude ethynylated product is dissolved in methanol and brought to reflux.

-

A small amount of glacial acetic acid is added, and reflux is continued for a short period (e.g., 5-10 minutes).

-

Water is added to the point of turbidity, and the mixture is allowed to cool to room temperature, inducing crystallization.

-

The crystalline this compound is collected by filtration, washed with aqueous methanol, and dried under vacuum.

-

Metabolic Pathways of this compound

This compound is extensively metabolized in the body, primarily in the liver.[2] The major metabolic transformations involve the reduction of the 3-keto group and isomerization of the double bond. The primary metabolites are 3α-hydroxythis compound and 3β-hydroxythis compound.[2] A minor but significant metabolite is norethisterone, the Δ⁴-isomer of this compound.[2] Ethinylestradiol is also a metabolite.[2]

Caption: Major metabolic pathways of this compound.

References

Whitepaper: A Technical Guide to the Inherent Estrogenicity of Norethynodrel and Comparative Analysis with Other Progestins

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Progestins, synthetic analogs of progesterone, are integral components of hormonal therapies, including contraception and postmenopausal hormone therapy. While their primary therapeutic action is mediated through the progesterone receptor, many exhibit cross-reactivity with other steroid receptors, leading to off-target effects. Norethynodrel, the progestin component of the first oral contraceptive, is notable for its inherent estrogenic activity, a characteristic that distinguishes it from many other progestins. This technical guide provides an in-depth analysis of the molecular basis for this compound's estrogenicity, presents a comparative overview with other progestin classes, details the experimental protocols used to assess these effects, and illustrates the key signaling pathways involved.

Introduction: The Spectrum of Progestin Activity

Progestins are broadly classified based on their chemical structure into pregnanes (derived from progesterone), estranes, and gonanes (both derived from testosterone)[1]. These structural variations influence their binding affinities for various steroid receptors, including the progesterone (PR), androgen (AR), and estrogen receptors (ER)[2]. While the progestogenic effect is desired, ancillary estrogenic or androgenic activities can contribute to the side-effect profile and overall therapeutic outcome[3]. This compound, an estrane-class progestin, possesses a unique profile characterized by significant estrogenic effects[4][5]. Understanding the mechanisms behind this activity is critical for both historical context and future drug development.

The Molecular Basis of this compound's Estrogenicity

The estrogenic effects of this compound are multifactorial, stemming from both direct receptor interaction and metabolic conversion to estrogenic compounds.

-

Direct Estrogen Receptor Binding: Unlike its isomer norethisterone, which has virtually no affinity for estrogen receptors, this compound demonstrates a weak but measurable binding affinity for both ERα and ERβ[6]. This direct interaction, though modest compared to estradiol, contributes to its overall estrogenic profile.

-

Metabolism to Active Compounds: this compound is considered a prodrug that undergoes rapid and extensive metabolism following oral administration[6][7]. Its biological activity is largely attributable to its metabolites[6].

-

Hydroxylation: The primary metabolic pathway involves the reduction of the 3-keto group by aldo-keto reductase (AKR) enzymes, primarily AKR1C1, AKR1C2, and AKR1C4, to form 3α-hydroxynoretynodrel and 3β-hydroxynoretynodrel[7]. While the specific estrogenic activity of these metabolites has not been fully assessed, the analogous 3α- and 3β-hydroxylated metabolites of the structurally similar compound tibolone show several-fold increased affinity for the ERs. This suggests that these metabolites may be significant contributors to this compound's estrogenic effects[6][7].

-

Isomerization and Aromatization: A minor metabolic pathway involves the isomerization of this compound to norethisterone[6]. Norethisterone itself can then be converted in the liver by aromatase to the highly potent estrogen, ethinylestradiol (EE), at a rate of about 0.35%[8]. Some studies suggest that the relatively high estrogenicity of formulations containing this compound is likely due to its conversion to such estrogenic compounds[9].

-

Data Presentation: Comparative Estrogenicity of Progestins

The estrogenic potential of progestins varies significantly across different chemical classes. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparative Estrogen Receptor (ER) Binding Affinity

| Progestin | Chemical Class | ERα RBA (%) (vs. Estradiol) | ERβ RBA (%) (vs. Estradiol) | Citation(s) |

| This compound | Estrane | 0.7 | 0.22 | [6] |

| Norethisterone | Estrane | 0.07 | 0.01 | [8] |

| Norethisterone Acetate | Estrane | Binds to ERα | No binding to ERβ | [10][11] |

| Levonorgestrel | Gonane | Binds to ERα | No binding to ERβ | [10][11] |

| Gestodene | Gonane | Binds to ERα | No binding to ERβ | [10][11] |

| Norgestimate | Gonane | No binding | No binding | [12] |

| Drospirenone | Spirolactone-derived | No binding | No binding | [10][11] |

| Medroxyprogesterone Acetate | Pregnane | No binding | No binding | [13] |

| Progesterone | Pregnane | No binding | No binding | [10] |

RBA: Relative Binding Affinity. Data is compiled from multiple sources and methodologies may vary.

Table 2: Summary of In Vitro and In Vivo Estrogenic Activity

| Progestin | Assay Type | Result / Observation | Citation(s) |

| This compound | Allen–Doisy Test (animal) | 100-fold more estrogenic than norethisterone. | [6] |

| This compound | Uterine Weight Assay (rat) | Formulations are highly estrogenic, likely due to metabolic conversion. | [9] |

| This compound | AP Induction (Ishikawa cells) | Shows intrinsic estrogenic activity, with maximal effects as high as estradiol. | [14] |

| Norethisterone | AP Induction (Ishikawa cells) | Shows intrinsic estrogenic activity. | [14] |

| Norethisterone | Uterine Sensitivity (rat) | Estrogenic effects mediated by A-ring reduced metabolites (3β,5α-NET). | [15] |

| Norethisterone Acetate | ERα Transactivation Assay | Acts as an ERα agonist. | [11] |

| Levonorgestrel | ERα Transactivation Assay | Acts as an ERα agonist. | [11] |

| Progesterone | Various | Non-estrogenic. | [4] |

| Medroxyprogesterone Acetate | Various | Non-estrogenic. | [14] |

Signaling Pathways of Estrogenic Action

The estrogenic effects of this compound and its metabolites are mediated primarily through the classical genomic signaling pathway of the estrogen receptor.

Upon entering a target cell, an estrogenic ligand binds to ERα or ERβ, which are largely located in the nucleus, maintained in an inactive state by chaperone proteins like heat-shock protein 90 (HSP90)[16]. Ligand binding induces a conformational change, causing dissociation from the chaperone proteins and receptor dimerization[16]. This activated dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex recruits co-activator proteins, which facilitates the assembly of the transcriptional machinery, leading to the modulation of gene expression[16]. This process underlies the physiological effects of estrogens, such as endometrial proliferation[17]. In addition to this classical pathway, estrogens can also elicit rapid, non-genomic effects initiated from membrane-associated ERs, which activate intracellular kinase cascades like PI3K/AKT and MAPK[18][19].

Experimental Protocols for Assessing Estrogenicity

A multi-tiered approach is typically used to characterize the estrogenic activity of a compound, progressing from in vitro assays to in vivo models.

A. Receptor Binding Assays

-

Objective: To determine the relative affinity of a test compound for ERα and ERβ compared to a reference ligand (e.g., ¹⁷β-estradiol).

-

Methodology:

-

Source of Receptor: Recombinant human ERα and ERβ or cytosolic extracts from estrogen-sensitive tissues (e.g., rat uterus) are used.

-

Assay Principle: A fixed concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound.

-

Separation: At equilibrium, bound and free radioligand are separated. Methods include dextran-coated charcoal, hydroxylapatite precipitation, or filter-based techniques[20].

-

Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: A competition curve is generated, and the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is calculated. The Relative Binding Affinity (RBA) is determined using the formula: (IC₅₀ of Estradiol / IC₅₀ of Test Compound) x 100.

-

B. In Vitro Reporter Gene Assays

-

Objective: To measure the ability of a compound to activate transcription via the estrogen receptor.

-

Methodology:

-

Cell Line: A suitable cell line (e.g., HeLa, COS-7) that lacks endogenous ER is used[21].

-

Transfection: Cells are transiently transfected with two plasmids: an expression vector for human ERα or ERβ, and a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Treatment: Transfected cells are treated with various concentrations of the test compound.

-

Measurement: After an incubation period (typically 24-48 hours), cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).

-

Data Analysis: A dose-response curve is constructed to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and the maximal efficacy relative to estradiol.

-

C. Uterotrophic Bioassay (In Vivo)

-

Objective: To assess the estrogenic activity of a compound by measuring its ability to stimulate uterine growth in immature or ovariectomized rodents[9].

-

Methodology:

-

Animal Model: Immature or surgically ovariectomized female rats or mice are used. Ovariectomy removes the endogenous source of estrogens.

-

Dosing: Animals are treated with the test compound (e.g., via oral gavage or subcutaneous injection) daily for a set period, typically 3-7 days. A vehicle control and a positive control (e.g., ethinylestradiol) group are included.

-

Endpoint: At the end of the treatment period, the animals are euthanized, and their uteri are excised, trimmed of fat, and weighed (wet and/or blotted weight).

-

Data Analysis: A statistically significant increase in uterine weight relative to the vehicle control group indicates estrogenic activity. Dose-response relationships can be established to compare the potency of different compounds.

-

Conclusion and Implications

This compound possesses a distinct and significant estrogenic profile compared to most other progestins. This activity is a composite of weak, direct binding to estrogen receptors and, more importantly, metabolic conversion to potent estrogenic metabolites. In contrast, later-generation progestins, particularly those derived from the pregnane class or the spirolactone-derived drospirenone, have been specifically designed to minimize such off-target hormonal effects, offering a more selective progestogenic action[10][11].

For researchers and drug development professionals, the case of this compound serves as a critical example of how the metabolic fate of a compound can profoundly influence its overall pharmacological profile. A thorough characterization of not only the parent drug but also its major metabolites is essential. The detailed experimental protocols and signaling pathways outlined in this guide provide a framework for the comprehensive evaluation of hormonal activity, ensuring the development of safer and more specific steroid-based therapeutics.

References

- 1. Progestins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Understanding Progestins: From Basics to Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A direct comparison of the transcriptional activities of progestins used in contraception and menopausal hormone therapy via the mineralocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Noretynodrel - Wikipedia [en.wikipedia.org]

- 7. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norethisterone - Wikipedia [en.wikipedia.org]

- 9. The relative expressed estrogenicity of oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A comparison of progestins within three classes: Differential effects on learning and memory in the aging surgically menopausal rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Estrogenic and progestagenic activities coexisting in steroidal drugs: quantitative evaluation by in vitro bioassays with human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estrogenic actions of norethisterone and its A-ring reduced metabolites. Induction of in vitro uterine sensitivity to serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unraveling the Dynamics of Estrogen and Progesterone Signaling in the Endometrium: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Progesterone - Wikipedia [en.wikipedia.org]

- 18. Regulation of signal transduction pathways by estrogen and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Regulation of estrogen and progestin receptor concentrations in an experimental rat prostatic carcinoma by estrogen, antiestrogen, and progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Navigating the Complexities of Norethynodrel: An In-depth Guide to its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Norethynodrel, a foundational synthetic progestin, presents a unique pharmacokinetic profile characterized by its nature as a prodrug and its rapid and extensive metabolism. This technical guide delves into the core aspects of this compound's journey through the body, from absorption to elimination, providing a comprehensive overview for researchers and professionals in drug development. While quantitative data on various this compound formulations are scarce due to its transient presence in circulation, this document synthesizes the available knowledge on its metabolic fate and the pharmacokinetic properties of its key metabolites.

Executive Summary

This compound is rapidly absorbed following oral administration, but the parent compound is cleared from the bloodstream in under 30 minutes.[1][2] It functions primarily as a prodrug, undergoing extensive first-pass metabolism in the liver and intestines to form its more active and longer-lasting metabolites.[1][2] The principal metabolic pathway involves the reduction of the 3-oxo group, leading to the formation of 3α-hydroxythis compound and 3β-hydroxythis compound.[2][3] A minor pathway results in the isomerization of this compound to norethisterone.[1][2] Due to this rapid conversion, the pharmacological activity of this compound is largely attributable to its metabolites. Understanding the pharmacokinetics of these metabolites is therefore crucial for assessing the overall therapeutic effect and bioavailability of this compound formulations.

Pharmacokinetic Profile: A Tale of Rapid Conversion

The pharmacokinetic properties of this compound and its primary metabolites are summarized in the table below. The data highlights the stark contrast between the parent drug's short-lived presence and the more sustained circulation of its metabolic products.

| Compound | Key Pharmacokinetic Parameters | Notes |

| This compound | Elimination Half-Life: Very short (< 30 minutes)[1][2] Plasma Protein Binding: Binds to albumin; no affinity for SHBG or CBG.[1] | Considered a prodrug due to its rapid clearance and conversion to active metabolites.[1][4][5] |

| 3α-Hydroxythis compound & 3β-Hydroxythis compound | Half-life of Metabolites (unspecified): 14 hours (oral admin.), 45 hours (intravenous admin.)[2] | These are the major metabolites, formed by aldo-keto reductases (AKRs).[2] The ratio of 3α to 3β isomers found as glucuronidates in humans is approximately 7:3.[3] |

| Norethisterone | Biological Half-Life: ~3 to 6.5 hours[2] Peak Plasma Levels (after EDA admin.): Reached within 4 hours[6] Terminal Elimination Half-Life (after EDA admin.): 4 to 6.9 hours[6] | A minor metabolite of this compound.[2] It is itself a potent progestin. |

Note: EDA refers to ethynodiol diacetate, a related progestin that is metabolized to norethisterone.

Metabolic Pathway of this compound

This compound's biotransformation is primarily mediated by the aldo-keto reductase (AKR) superfamily of enzymes, specifically AKR1C1, AKR1C2, AKR1C3, and AKR1C4.[2] The liver is a major site of this metabolism. AKR1C4, predominantly found in the liver, is mainly responsible for the formation of 3α-hydroxythis compound.[2] In contrast, AKR1C1, AKR1C2, and AKR1C3, which are present in both the liver and peripheral tissues like the breast and uterus, almost exclusively produce 3β-hydroxythis compound.[2] A small fraction of this compound is also isomerized to norethisterone.[1][2]

Experimental Protocols for Quantification

The rapid clearance of this compound necessitates sensitive and specific analytical methods for its quantification and that of its metabolites in biological matrices. A variety of techniques have been employed in research settings.

Sample Preparation

A common initial step for analyzing this compound and its metabolites in plasma or other biological fluids is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7] These methods are used to separate the analytes from interfering substances in the matrix. For instance, in LLE, immiscible solvents are used to partition the compounds of interest.[7]

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is a widely used method for the separation and quantification of steroid hormones and their metabolites.[8] The choice of mobile phase, column, and detector settings is critical for achieving the desired sensitivity and specificity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity for the analysis of steroids.[9] Derivatization is often required to improve the volatility and thermal stability of the analytes for GC analysis.

-

Radioimmunoassay (RIA): RIA has been historically used for the measurement of norethisterone levels in plasma.[6] This method relies on the competition between a radiolabeled antigen and the unlabeled analyte for a limited number of antibody binding sites.

The general workflow for these analytical experiments is depicted below.

Bioavailability of this compound Formulations

Conclusion

The pharmacokinetics of this compound are defined by its role as a prodrug. Its rapid conversion to active metabolites means that an understanding of its therapeutic action is intrinsically linked to the metabolic pathways and the pharmacokinetic profiles of its biotransformation products. For drug development professionals, this underscores the importance of metabolite profiling and quantification in the preclinical and clinical evaluation of any new this compound-containing formulation. Future research to establish a clearer correlation between this compound dosage forms and the resulting plasma concentrations of its key metabolites would be invaluable for optimizing the clinical use of this historically significant progestin.

References

- 1. Noretynodrel - Wikipedia [en.wikipedia.org]

- 2. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolism of antifertility steroids. I. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scitechnol.com [scitechnol.com]

- 5. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioavailability and pharmacokinetics of norethisterone in women after oral doses of ethynodiol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical Strategies for the Determination of Norepinephrine Reuptake Inhibitors in Pharmaceutical Formulations and Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. The effect of food on the bioavailability of norethindrone and ethinyl estradiol from norethindrone acetate/ethinyl estradiol tablets intended for continuous hormone replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Degradation Products and Stability of Norethynodrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norethynodrel, a foundational synthetic progestin, has been a cornerstone of hormonal therapy and contraception. Understanding its stability and degradation profile is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This technical guide provides a comprehensive overview of the known degradation products of this compound, with a primary focus on its metabolic fate. Due to a lack of extensive forced degradation studies on this compound, this document also draws parallels with its close structural analog, norethindrone, to infer potential degradation pathways and analytical strategies. Detailed experimental protocols for stability-indicating methods, adapted from relevant literature, are provided to guide researchers in this area.

Introduction

This compound (17α-ethynyl-17β-hydroxy-estr-5(10)-en-3-one) was the progestin component in the first oral contraceptive pill.[1] Its chemical stability is a key determinant of its therapeutic activity and shelf-life. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful impurities. This guide synthesizes the available scientific literature on the degradation products and stability analysis of this compound, offering a technical resource for professionals in pharmaceutical development and research.

Metabolic Degradation of this compound

The primary degradation pathway for this compound in vivo is through metabolism. It is rapidly and extensively metabolized, with the main products being hydroxylated derivatives.[1][2]

Key Metabolic Products:

-

3α-Hydroxythis compound and 3β-Hydroxythis compound: These are the major metabolites, formed by the reduction of the 3-oxo group.[1][3] The enzyme responsible for this conversion belongs to the aldo-keto reductase (AKR) superfamily, specifically the AKR1C isoforms.[1] The cytosol fraction of liver cells exhibits the highest enzymatic activity for the formation of these diols.[4]

-

Norethisterone: This is considered a minor metabolite of this compound.[3]

The metabolic products are typically eliminated from the body as glucuronide and sulfate conjugates.[5]

Physicochemical Degradation and Stability

While in-vivo metabolic data is more abundant, some information exists on the physicochemical degradation of this compound.

Photodegradation

This compound is susceptible to photosensitized decomposition. Under specific experimental conditions, it has been shown to degrade rapidly with a half-life of approximately 5.7 minutes.[6]

-

Identified Photodegradation Product: 17α-ethynyl-10β-hydroperoxy-17β-hydroxyestra-1,4-dien-3-one.[6]

It is important to note that while this compound does not contain chromophores that absorb at wavelengths greater than 290 nm, suggesting it may not be susceptible to direct photolysis by sunlight, photosensitized degradation can still occur.[5]

Hydrolytic, Oxidative, and Thermal Degradation

Stability Analysis: Methodologies and Protocols

Given the limited specific data for this compound, this section provides detailed experimental protocols adapted from studies on the closely related progestin, norethindrone.[7][8][9][10] These methods serve as a robust starting point for developing and validating stability-indicating assays for this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the parent drug from its degradation products.

Table 1: Example HPLC Method Parameters for Steroid Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water in varying gradients |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

Forced Degradation Studies (Adapted from Norethindrone Protocols)

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the drug substance.

Table 2: Summary of Forced Degradation Conditions

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 1N HCl at 80°C for 2 hours |

| Base Hydrolysis | 0.1N NaOH at 80°C for 2 hours |

| Oxidative Degradation | 30% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 105°C for 24 hours |

| Photolytic Degradation | Exposure to UV light (254 nm) and fluorescent light |

Experimental Protocols:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1N NaOH and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Base Degradation: To 1 mL of the stock solution, add 1 mL of 0.1N NaOH. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 0.1N HCl and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Store the solution at room temperature for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. After cooling, dissolve the sample in a suitable solvent and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Photolytic Degradation: Expose the drug solution (approximately 100 µg/mL in mobile phase) to UV light (254 nm) and fluorescent light for a specified duration.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation stability testing of this compound.

Metabolic Degradation Pathway of this compound

Caption: Primary metabolic pathways of this compound.

Conclusion

The stability of this compound is predominantly influenced by its metabolic conversion to hydroxylated derivatives. While data on its degradation under pharmaceutical stress conditions is scarce, the provided analytical methodologies, adapted from studies on the structurally similar norethindrone, offer a solid foundation for conducting comprehensive stability assessments. Further research into the forced degradation of this compound is warranted to fully characterize its degradation profile and ensure the development of robust and stable pharmaceutical formulations. This guide serves as a critical resource for scientists and researchers, enabling them to design effective stability studies and analytical methods for this important progestin.

References

- 1. Metabolism of the Synthetic Progestogen this compound by Human Ketosteroid Reductases of the Aldo-Keto Reductase Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noretynodrel - Wikipedia [en.wikipedia.org]

- 4. Metabolism of norethynodre, a 19-nor progestin: subcellular localization of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C20H26O2 | CID 6231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Photosensitized decomposition of contraceptive steroids: a possible explanation for the observed (photo)allergy of the oral contraceptive pill - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

The Dawn of Oral Contraception: A Technical Guide to the Historical Development and Initial Clinical Trials of Norethynodrel

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal journey of Norethynodrel, the progestin that formed the cornerstone of the first oral contraceptive, Enovid. We will delve into its synthesis, the key scientific minds that drove its development, and the initial, often controversial, clinical trials that paved the way for a revolution in reproductive health. This document provides a detailed examination of the experimental protocols, quantitative outcomes, and the fundamental biological pathways influenced by this groundbreaking compound.

Historical Development

The story of this compound is a testament to chemical ingenuity and a paradigm shift in societal norms. Its development in the mid-20th century marked the culmination of decades of research into reproductive endocrinology.

The Synthesis of a New Progestin

In 1952, at the G. D. Searle & Company laboratories in Skokie, Illinois, chemist Dr. Frank B. Colton achieved the first synthesis of this compound.[1][2] This event followed the 1951 synthesis of norethisterone by Carl Djerassi at Syntex.[3] this compound, a 19-norprogestin, was unique in its chemical structure and biological activity.

The Pioneers of Oral Contraception

The translation of this synthetic steroid into a viable contraceptive was spearheaded by the collaborative efforts of two pioneering figures:

-

Dr. Gregory Pincus: A biologist and co-founder of the Worcester Foundation for Experimental Biology, Pincus was a leading researcher in mammalian reproductive physiology.[4] His early work demonstrated that progesterone could inhibit ovulation in animals.[5]

-

Dr. John Rock: A gynecologist at Harvard Medical School, Rock had been investigating the use of hormones to treat infertility.[6] His clinical expertise was crucial in transitioning the research from animal models to human subjects.

Together, Pincus and Rock embarked on the ambitious goal of developing a reliable and convenient oral contraceptive for women.

Preclinical and Initial Human Studies

Before large-scale clinical trials could commence, the biological activity and safety of this compound had to be established through a series of preclinical and early-phase human studies.

Animal Studies

Dr. Pincus and his team at the Worcester Foundation conducted extensive animal studies to evaluate the ovulation-inhibiting properties of various synthetic progestins.

Experimental Protocol: Animal Ovulation Inhibition Studies

-

Animal Model: Rabbits and rats were the primary animal models used.

-

Drug Administration: this compound and other progestins were administered orally.

-

Dosage: Various doses were tested to determine the effective range for ovulation suppression.

-

Endpoint: The primary endpoint was the inhibition of ovulation, which was assessed through histological examination of the ovaries.

These studies demonstrated that this compound was a potent inhibitor of ovulation when administered orally.

Early Human Feasibility Studies

Initial human studies were conducted in Massachusetts, albeit discreetly due to the prevailing legal and social landscape surrounding contraception.

Experimental Protocol: Early Human Feasibility Studies (Massachusetts)

-

Study Population: A small cohort of women, some of whom were patients at the Worcester State Hospital.[1]

-

Drug Administration: Participants received oral doses of this compound.

-

Methodology: The primary objective was to confirm the ovulation-suppressing effects of this compound in humans. This was assessed through methods such as endometrial biopsies.[1]

-

Ethical Considerations: It is important to note that these early trials were conducted in an era with significantly different ethical standards for human subject research than exist today. Informed consent processes were minimal by current standards.[1]

These initial studies provided the foundational evidence that this compound could effectively and safely inhibit ovulation in women, setting the stage for larger, more definitive clinical trials.

The Puerto Rico Clinical Trials

The most extensive and pivotal clinical trials of the first oral contraceptive were conducted in Puerto Rico in the mid-1950s.[7] The legal and social environment in Puerto Rico at the time was more permissive of contraceptive research compared to the mainland United States.[7]

Study Design and Methodology

The Puerto Rico trials were designed to assess the efficacy and safety of Enovid, a combination of this compound and the estrogen mestranol, for long-term contraception.

Experimental Protocol: Puerto Rico Clinical Trials (1956)

-

Study Population: The initial trial in 1956 enrolled 221 women.[8] Subsequent trials expanded to include more participants.[9] The women were primarily from low-income communities.

-

Inclusion Criteria: Participants were generally required to be of proven fertility.

-

Drug Administration: Participants received tablets of Enovid, which initially contained 10 mg of this compound and 0.15 mg of mestranol.[8] The dosage was later reduced in subsequent formulations.[2]

-

Study Regimen: Women were instructed to take one tablet daily for 20 days of each menstrual cycle.

-

Data Collection: Data on menstrual cycles, pregnancies, and side effects were collected through interviews and clinical examinations.

Quantitative Results

The Puerto Rico trials yielded compelling data on the efficacy and side effect profile of Enovid.

| Parameter | Result | Citation |

| Number of Participants (Initial 1956 Trial) | 221 | [8] |

| Drug Formulation | 10 mg this compound + 0.15 mg Mestranol | [8] |

| Contraceptive Efficacy (with perfect use) | 100% | [10] |

| Overall Incidence of Side Effects | 17% | [10] |

Table 1: Key Quantitative Outcomes of the Initial Puerto Rico Clinical Trial (1956)

| Side Effect | Reported Incidence | Citation |

| Nausea | Reported | [10] |

| Dizziness | Reported | [10] |

| Headaches | Reported | [10] |

| Stomach Pain | Reported | [10] |

| Vomiting | Reported | [10] |

| Cervicitis | 48% (in a later long-term study) | [11] |

| Vaginal Discharge | 42% (in a later long-term study) | [11] |

| Breast Complaints | 33% (in a later long-term study) | [11] |

| Weight Gain (2-15 lbs) | 19% (in a later long-term study) | [11] |

Table 2: Reported Side Effects in Early Enovid Clinical Trials

Mechanism of Action and Developmental Workflow

Signaling Pathway for Ovulation Suppression

This compound, in combination with an estrogen, primarily functions by suppressing the ovulatory cycle through its influence on the hypothalamic-pituitary-gonadal (HPG) axis. The progestogenic and estrogenic components of the oral contraceptive exert negative feedback on the hypothalamus and pituitary gland, leading to the suppression of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). This hormonal suppression prevents follicular development and the LH surge required for ovulation.

Caption: Mechanism of action of this compound and Mestranol in suppressing ovulation.

Developmental and Approval Workflow

The journey of this compound from a laboratory curiosity to a widely available medication involved a series of critical steps, from its initial synthesis to regulatory approval.

Caption: Timeline of the development and FDA approval of this compound (Enovid).

Conclusion

The development and initial clinical trials of this compound represent a landmark achievement in pharmaceutical history. The synthesis by Frank B. Colton and the pioneering clinical research led by Gregory Pincus and John Rock laid the groundwork for the era of oral contraception. While the early clinical trials, particularly those in Puerto Rico, were conducted under ethical standards that differ significantly from today's, the data they generated on the efficacy and safety of Enovid were instrumental in its eventual approval and widespread adoption. The legacy of this compound is not only in its direct impact on reproductive health but also in the profound social and cultural changes it helped to catalyze. This technical guide serves as a detailed resource for understanding the scientific foundations of this transformative medication.

References

- 1. A Note on Birth Control Development · Digital Exhibits [digital-exhibits.libraries.mit.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. Noretynodrel - Wikipedia [en.wikipedia.org]

- 4. Gregory Pincus and Enovid · Conceiving the Pill · OnView [collections.countway.harvard.edu]

- 5. Facts and ideas from anywhere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enovid — EST/Sloan Blog — Ensemble Studio Theatre [ensemblestudiotheatre.org]

- 7. Contraceptive trials in Puerto Rico - Wikipedia [en.wikipedia.org]

- 8. Birth Control Pills Are Tested in Puerto Rico | Research Starters | EBSCO Research [ebsco.com]

- 9. Field Trials with this compound as an Oral Contraceptive · OnView [collections.countway.harvard.edu]

- 10. The Puerto Rico Pill Trials | American Experience | Official Site | PBS [pbs.org]

- 11. Long-term experience with Enovid among clinic patients: results after 2 and one-half to 6 years of individual patient use - PubMed [pubmed.ncbi.nlm.nih.gov]

Norethynodrel as a prodrug and its active metabolites

An In-Depth Technical Guide to Norethynodrel as a Prodrug and Its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a foundational synthetic progestin from the 19-nortestosterone family, was a principal component of the first oral contraceptive. Its pharmacological activity is not inherent but is a result of its extensive and rapid biotransformation following administration. This technical guide delineates the current understanding of this compound's role as a prodrug, detailing its metabolic pathways, the pharmacodynamic profiles of its key active metabolites, and the signaling cascades they initiate. Quantitative pharmacokinetic and receptor binding data are presented, alongside detailed protocols for the experimental techniques used to elucidate these properties. This document serves as a comprehensive resource for researchers in pharmacology and drug development, providing the technical details necessary to understand and investigate this classic synthetic steroid.

Introduction

This compound (17α-ethynyl-17β-hydroxyestr-5(10)-en-3-one) is a synthetic progestogen that was first marketed in 1957. It is structurally an isomer of the more widely known progestin, norethindrone, differing only in the position of a carbon-carbon double bond.[1] Due to its very rapid metabolism and low affinity for steroid hormone receptors, this compound is considered a prodrug.[2] Its biological effects are primarily attributable to the actions of its metabolites. Upon oral administration, this compound is rapidly absorbed and disappears from circulation within 30 minutes, underscoring the swift onset of its metabolic conversion in the liver and intestines.[2] Understanding this metabolic activation is critical to comprehending its mechanism of action, contraceptive efficacy, and side-effect profile.

Metabolic Pathways of this compound

The biotransformation of this compound is rapid and extensive, proceeding along several key pathways. The principal route of metabolism is the reduction of the 3-keto group, while isomerization to norethindrone is considered a minor pathway.

Primary Metabolic Pathway: Reduction The major metabolites of this compound are 3α-hydroxythis compound and 3β-hydroxythis compound.[1] This reduction of the 3-oxo group is catalyzed by cytosolic enzymes belonging to the aldo-keto reductase (AKR) 1C subfamily.[1]

-

AKR1C1, AKR1C2, and AKR1C3 , which are expressed in the liver and in peripheral target tissues like the uterus, primarily convert this compound to 3β-hydroxy this compound .[1]

-

AKR1C4 , which is expressed almost exclusively in the liver, predominantly forms 3α-hydroxy this compound .[1]

Minor Metabolic Pathway: Isomerization The conversion of this compound to its Δ⁴-isomer, norethindrone, is considered a minor metabolic pathway.[2] Some studies have observed no significant enzymatic or non-enzymatic conversion, and other sources state there is no convincing evidence for this in-vivo transformation.[1][2] However, norethindrone is consistently detected as a metabolite, albeit in small quantities.[2] This isomerization is significant because norethindrone is a potent progestogen and a key contributor to the overall activity of the parent drug.

Pharmacology of Active Metabolites

The diverse biological effects of this compound are mediated by its various metabolites, which possess distinct receptor binding profiles and activities.

-

Norethindrone : As the primary progestogenic metabolite, norethindrone is responsible for the contraceptive effects. It is a potent agonist of the progesterone receptor (PR). By activating the PR, norethindrone mimics the effects of endogenous progesterone, leading to the inhibition of ovulation, thickening of cervical mucus to impede sperm penetration, and alterations to the endometrium that make it unreceptive to implantation.[3] Norethindrone also exhibits some affinity for the androgen receptor (AR).[2]

-

3α- and 3β-hydroxythis compound : The direct pharmacological activity of these major metabolites is not well-characterized. Specifically, their estrogenic activity has not been formally assessed.[2] However, studies on the structurally analogous compound tibolone have shown that its 3α- and 3β-hydroxylated metabolites have a significantly increased affinity for the estrogen receptor (ER) compared to the parent compound.[1] This suggests that 3α- and 3β-hydroxythis compound may contribute to the known estrogenic effects of this compound administration.[1][2]

-

This compound (Parent Compound) : The parent drug has very weak affinity for the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[2] Its affinity for the androgen receptor is significantly lower than that of norethindrone.[2]

Receptor Signaling Pathway of Norethindrone

The progestogenic activity of the active metabolite, norethindrone, is mediated through the classical nuclear receptor signaling pathway. As a member of the steroid receptor family, the progesterone receptor (PR) is a ligand-activated transcription factor that regulates the expression of target genes.

The signaling cascade proceeds as follows:

-

Ligand Binding : Norethindrone, circulating in the bloodstream, diffuses across the cell membrane into target cells (e.g., in the endometrium, pituitary).

-

Receptor Activation : Inside the cell, norethindrone binds to the ligand-binding domain (LBD) of the progesterone receptor located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor.

-

Dimerization & Nuclear Translocation : The activated ligand-receptor complex dimerizes and translocates into the nucleus if it was not already there.

-

DNA Binding : The dimerized complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes.

-

Transcriptional Regulation : The DNA-bound receptor complex recruits a variety of co-activator or co-repressor proteins. This larger complex modulates the transcription of downstream genes by RNA polymerase II, leading to an increase or decrease in the synthesis of specific proteins that carry out the physiological response.

Quantitative Pharmacokinetic and Receptor Affinity Data

The following tables summarize the available quantitative data for this compound and its key metabolite, norethindrone. Data for the 3-hydroxy metabolites are largely unavailable.

Table 1: Pharmacokinetic Parameters

| Compound | Elimination Half-Life | Notes |

|---|---|---|

| This compound | < 30 minutes[2] | Extremely rapid clearance from circulation. |

| Norethindrone Metabolites | 42 to 84 hours[4] | Represents the clearance of metabolites after norethindrone administration. |

Table 2: Steroid Receptor Relative Binding Affinity (RBA)

| Compound | Receptor | Relative Binding Affinity (RBA) | Notes |

|---|---|---|---|

| This compound | Estrogen Receptor α (ERα) | 0.7%[2] | RBA relative to estradiol (100%). |

| Estrogen Receptor β (ERβ) | 0.22%[2] | RBA relative to estradiol (100%). | |

| Androgen Receptor (AR) | 45-81% lower than norethindrone[2] | Demonstrates significantly weaker androgenic potential than its isomer. | |

| Progesterone Receptor (PR) | Data not available | Affinity is considered low, consistent with its role as a prodrug.[2] | |

| Norethindrone | Progesterone Receptor (PR) | Data not available in searched literature | Potent agonist activity is well-established clinically. |

| 3α/β-hydroxythis compound | All Receptors | Data not available | Activity is inferred from structurally similar compounds.[1][2] |

Key Experimental Methodologies

The characterization of this compound as a prodrug relies on specific in vitro and analytical techniques. Detailed, representative protocols for two key experimental workflows are provided below.

Protocol: In Vitro Metabolism Using Human Liver Microsomes

This protocol outlines a general procedure to study the conversion of a parent drug (this compound) into its metabolites by liver enzymes.

Objective: To determine the rate of metabolism of this compound and identify the resulting metabolites when incubated with human liver microsomes (HLMs).

Materials:

-

Human Liver Microsomes (HLMs), cryopreserved

-

This compound (test substrate)

-

Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH solution

-

Incubator or water bath set to 37°C

-

Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

-

Quenching solution (e.g., ice-cold acetonitrile or methanol containing an internal standard)

-

Centrifuge

-

Analytical instrument (LC-MS/MS) for metabolite identification and quantification

Procedure:

-

Preparation : Thaw cryopreserved HLMs rapidly in a 37°C water bath and immediately place on ice. Dilute the microsomes to the desired working concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.

-

Reaction Setup : In a reaction tube on ice, combine the phosphate buffer, diluted HLM suspension, and this compound solution (dissolved in a minimal amount of organic solvent like DMSO, then diluted in buffer). The final concentration of organic solvent should typically be <1%.

-

Pre-incubation : Pre-incubate the mixture for 5 minutes at 37°C with gentle agitation to allow the components to reach thermal equilibrium.

-

Initiation : Initiate the metabolic reaction by adding a pre-warmed solution of the NADPH regenerating system.

-

Incubation : Incubate the reaction mixture at 37°C for a defined time course (e.g., with samples taken at 0, 5, 15, 30, and 60 minutes).

-

Termination : Stop the reaction at each time point by adding 2-3 volumes of the ice-cold quenching solution. The organic solvent precipitates the microsomal proteins.

-

Sample Processing : Vortex the terminated reaction tubes vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis : Carefully transfer the supernatant to a new tube or an HPLC vial. Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent compound (this compound) and the appearance of its metabolites (e.g., 3-hydroxynorethynodrels, norethindrone).

Protocol: Progesterone Receptor Competitive Binding Assay